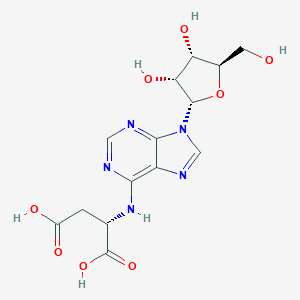

N6-Succinyl-Adenosin

Übersicht

Beschreibung

Succinyladenosin ist ein biochemischer Marker für einen Adenylosuccinase-Mangel, eine genetische Störung, die den Purinstoffwechsel betrifft. Es wird durch Dephosphorylierung von intrazellulärer Adenylosuccinsäure durch zytosolische 5-Nukleotidase gebildet . Diese Verbindung ist von Bedeutung für die Diagnose eines Adenylosuccinase-Mangels, der zu verschiedenen neurologischen und Entwicklungsstörungen führen kann .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Succinyladenosin kann durch Dephosphorylierung von Adenylosuccinsäure synthetisiert werden. Diese Reaktion wird durch zytosolische 5-Nukleotidase katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer kontrollierten Umgebung, um die Stabilität der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Succinyladenosin beinhaltet die Verwendung fortschrittlicher biochemischer Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die Extraktion von Adenylosuccinsäure aus biologischen Quellen, gefolgt von ihrer Dephosphorylierung unter kontrollierten Bedingungen .

Wissenschaftliche Forschungsanwendungen

Succinyladenosin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Marker in Studien zum Purinstoffwechsel und zur Enzymaktivität verwendet.

Medizin: Es wird zur Diagnose von Adenylosuccinase-Mangel und verwandten Erkrankungen eingesetzt.

Industrie: Succinyladenosin wird bei der Herstellung von Diagnostika für Stoffwechselstörungen eingesetzt.

5. Wirkmechanismus

Succinyladenosin übt seine Wirkungen aus, indem es als biochemischer Marker für einen Adenylosuccinase-Mangel fungiert. Das Enzym Adenylosuccinase katalysiert die Umwandlung von Adenylosuccinat in Adenosinmonophosphat und Fumarat. In Abwesenheit von funktioneller Adenylosuccinase reichert sich Adenylosuccinat an und wird zu Succinyladenosin dephosphoryliert . Diese Anhäufung stört den Purinstoffwechsel und führt zu verschiedenen klinischen Manifestationen .

Ähnliche Verbindungen:

Adenylosuccinsäure: Der Vorläufer von Succinyladenosin, der am gleichen Stoffwechselweg beteiligt ist.

Adenosinmonophosphat: Ein Produkt des Adenylosuccinat-Stoffwechsels, das für die zelluläre Energieübertragung von entscheidender Bedeutung ist.

5-Amino-4-imidazolcarboxamid-Ribosid: Eine weitere Verbindung im Purin-Biosyntheseweg.

Einzigartigkeit: Succinyladenosin ist aufgrund seiner Rolle als spezifischer Marker für einen Adenylosuccinase-Mangel einzigartig. Im Gegensatz zu anderen Verbindungen im Purinstoffwechselweg deuten erhöhte Spiegel direkt auf einen Mangel an Adenylosuccinase hin .

Wirkmechanismus

Succinyladenosine exerts its effects by acting as a biochemical marker for adenylosuccinase deficiency. The enzyme adenylosuccinase catalyzes the conversion of adenylosuccinate to adenosine monophosphate and fumarate. In the absence of functional adenylosuccinase, adenylosuccinate accumulates and is dephosphorylated to succinyladenosine . This accumulation disrupts purine metabolism, leading to various clinical manifestations .

Similar Compounds:

Adenylosuccinic acid: The precursor of succinyladenosine, involved in the same metabolic pathway.

Adenosine monophosphate: A product of adenylosuccinate metabolism, crucial for cellular energy transfer.

5-Amino-4-imidazolecarboxamide ribotide: Another compound in the purine biosynthetic pathway.

Uniqueness: Succinyladenosine is unique due to its role as a specific marker for adenylosuccinase deficiency. Unlike other compounds in the purine metabolism pathway, its elevated levels directly indicate a deficiency in adenylosuccinase .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N6-Succinyl Adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a biochemical marker of adenylosuccinase (ASL) deficiency . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of N6-Succinyl Adenosine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N6-Succinyl Adenosine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N6-Succinyl Adenosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N6-Succinyl Adenosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N6-Succinyl Adenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

N6-Succinyl Adenosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N6-Succinyl Adenosine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Succinyladenosine can be synthesized through the dephosphorylation of adenylosuccinic acid. This reaction is catalyzed by cytosolic 5-nucleotidase . The reaction conditions typically involve maintaining a controlled environment to ensure the stability of the compound.

Industrial Production Methods: Industrial production of succinyladenosine involves the use of advanced biochemical techniques to ensure high purity and yield. The process includes the extraction of adenylosuccinic acid from biological sources, followed by its dephosphorylation under controlled conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Succinyladenosin unterliegt hauptsächlich Dephosphorylierungsreaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Succinylgruppe durch andere funktionelle Gruppen ersetzt wird .

Häufige Reagenzien und Bedingungen: Die Dephosphorylierung von Adenylosuccinsäure zur Bildung von Succinyladenosin erfordert zytosolische 5-Nukleotidase als Katalysator. Die Reaktion wird typischerweise in einem wässrigen Medium bei physiologischem pH durchgeführt .

Hauptprodukte: Das Hauptprodukt der Dephosphorylierungsreaktion ist Succinyladenosin. Bei Substitutionsreaktionen variieren die Produkte je nach eingeführtem Substituenten .

Eigenschaften

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

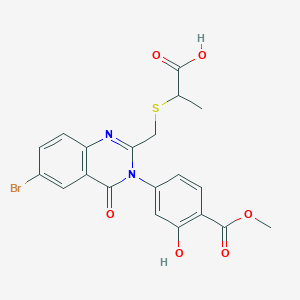

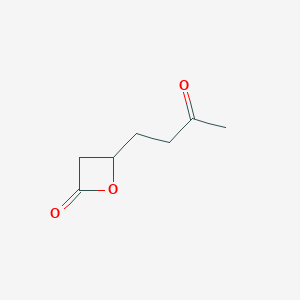

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N6-Succinyl Adenosine synthesized, and what makes its synthesis unique?

A1: N6-Succinyl Adenosine can be synthesized by directly reacting adenosine with succinic anhydride, utilizing 4-morpholine N,N′-dicyclohexylcarboxamidine as a catalyst []. This method allows for selective succinylation of adenosine under specific conditions, leading to the formation of various derivatives, including N6-Succinyl Adenosine, N6,5′-O-disuccinyl adenosine, and others. The choice of reaction conditions, whether kinetic or thermodynamic, influences the type and yield of the desired product. Additionally, the synthesis is notable for the potential formation of 2′-O- and 3′-O-isomers, with the 3′-O-isomer being predominant in aqueous solutions []. This isomerization phenomenon adds complexity to the synthesis and characterization of N6-Succinyl Adenosine.

Q2: Folic acid supplementation influences various metabolic pathways. How does this relate to N6-Succinyl Adenosine, particularly regarding its potential role in animal health?

A2: While the provided research doesn't directly link folic acid's metabolic influence to N6-Succinyl Adenosine, it highlights folic acid's impact on specific metabolites and gene expression in sheep []. For instance, folic acid supplementation altered the levels of metabolites like L-homocitrulline and palmitaldehyde, indicating an effect on lipid metabolism []. Additionally, genes associated with lipid metabolism and immune function were differentially expressed in the liver and muscle tissues of sheep receiving folic acid supplementation []. Further investigation is needed to determine if N6-Succinyl Adenosine plays a role in these folic acid-mediated metabolic changes and whether it could be a potential target for modulating lipid metabolism or immune function.

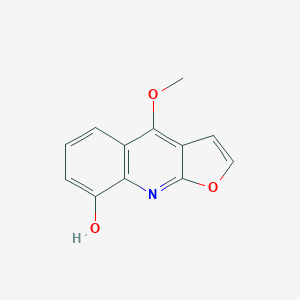

Q3: What analytical techniques are crucial for studying N6-Succinyl Adenosine and its isomers?

A3: Proton Magnetic Resonance (PMR) spectroscopy plays a vital role in differentiating between the 2′-O- and 3′-O-isomers of N6-Succinyl Adenosine and its derivatives []. This technique allows researchers to analyze the distinct chemical shifts associated with each isomer, providing valuable structural information. Additionally, anion exchange chromatography proves essential for purifying the synthesized compounds, separating them based on their charge properties []. Combining these techniques enables the isolation and characterization of N6-Succinyl Adenosine and its isomers, facilitating further research into their individual properties and biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)